

# Application Notes and Protocols: Assessing GLPG1205 Activity using a Calcium Mobilization Assay

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## Compound of Interest

Compound Name: GLPG1205

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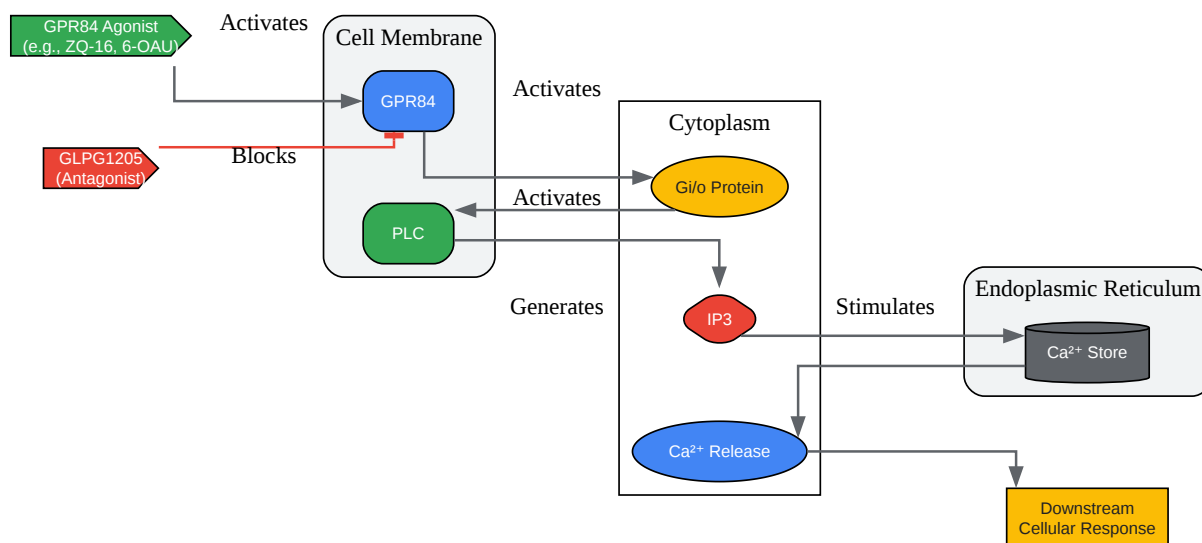
## Introduction

**GLPG1205** is a potent and selective antagonist of the G-protein-coupled receptor 84 (GPR84). [1][2] GPR84 is a receptor for medium-chain fatty acids and is implicated in various inflammatory and fibrotic diseases.[3][4] Its activation, primarily through the Gai/o signaling pathway, can lead to downstream cellular responses, including changes in intracellular calcium levels.[5][6] This application note provides a detailed protocol for a cell-based calcium mobilization assay to quantify the antagonist activity of **GLPG1205** on the GPR84 receptor.

Calcium mobilization assays are a robust and widely used method for studying GPCR activation and inhibition.[7][8] These assays utilize fluorescent calcium indicators, such as Fluo-4 AM, which exhibit a significant increase in fluorescence intensity upon binding to free intracellular calcium.[1][9][10] By stimulating GPR84-expressing cells with a known agonist and measuring the subsequent change in fluorescence in the presence of varying concentrations of **GLPG1205**, a dose-dependent inhibition of the calcium response can be determined, allowing for the calculation of the half-maximal inhibitory concentration (IC<sub>50</sub>) of **GLPG1205**. This protocol is designed for a high-throughput format using a fluorescence imaging plate reader (FLIPR) or a similar instrument.

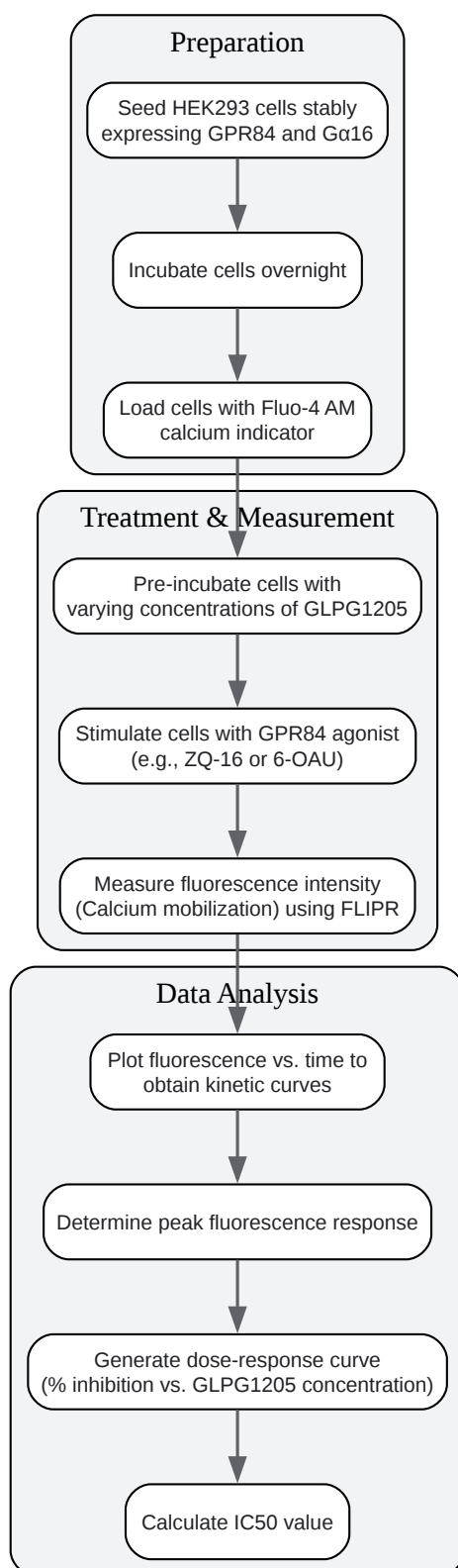
## Signaling Pathway and Experimental Workflow

To understand the mechanism of the assay, the following diagrams illustrate the GPR84 signaling pathway and the experimental workflow for the calcium mobilization assay.



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Caption: GPR84 signaling pathway and antagonism by **GLPG1205**.



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Caption: Experimental workflow for the calcium mobilization assay.

## Data Presentation

The antagonist activity of **GLPG1205** is determined by its ability to inhibit the agonist-induced calcium mobilization in a dose-dependent manner. The results can be summarized in the following table.

Compound	Target	Agonist (Concentration)	Assay Type	Cell Line	IC50 (nM)
GLPG1205	GPR84	ZQ-16 (~EC80)	Calcium Mobilization	HEK293- GPR84-Gα16	To be determined
GLPG1205	GPR84	6-OAU (~EC80)	Calcium Mobilization	HEK293- GPR84-Gα16	To be determined
Reference Data					
GLPG1205	GPR84	ZQ16	ROS Production	TNF-α primed neutrophils	15[2]

Note: The IC50 values for the calcium mobilization assay are to be determined experimentally following this protocol. The EC80 concentration of the agonist should be determined in a separate agonist dose-response experiment.

## Experimental Protocols

### Materials and Reagents

- Cell Line: HEK293 cell line stably co-expressing human GPR84 and a promiscuous G-protein alpha subunit such as Gα16 (e.g., from a commercial vendor or developed in-house). [11]
- Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for stable cell line maintenance).[12]

- Assay Plate: 96-well or 384-well black-walled, clear-bottom microplates, tissue culture treated.
- **GLPG1205**: Prepare a stock solution in DMSO (e.g., 10 mM) and serially dilute to the desired concentrations in assay buffer.
- GPR84 Agonist:
  - ZQ-16: Prepare a stock solution in DMSO (e.g., 10 mM). The reported EC50 in a calcium mobilization assay is approximately 0.139-0.213  $\mu$ M.[\[13\]](#)[\[14\]](#)
  - 6-OAU (6-n-octylaminouracil): Prepare a stock solution in DMSO (e.g., 10 mM). The reported EC50 is approximately 105 nM.[\[3\]](#)
- Calcium Indicator: Fluo-4 AM (acetoxymethyl ester) or a no-wash calcium assay kit (e.g., FLIPR Calcium Assay Kit).[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[15\]](#)[\[16\]](#)
- Pluronic F-127: For use with Fluo-4 AM to aid in its dispersal in aqueous media.
- Probenecid: An anion transport inhibitor to prevent the extrusion of the de-esterified Fluo-4 from the cells.[\[7\]](#)
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4. For the final assay, this buffer should also contain 2.5 mM probenecid.
- Instrumentation: A fluorescence imaging plate reader (FLIPR), FlexStation, or a similar instrument capable of kinetic reading of fluorescence with automated liquid handling.[\[8\]](#)

## Experimental Procedure

- Cell Plating:
  1. Culture the HEK293-GPR84-G $\alpha$ 16 cells in T-75 flasks until they reach 80-90% confluency.
  2. Trypsinize the cells and resuspend them in fresh culture medium.
  3. Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well for a 96-well plate, or 10,000 to 20,000 cells per well for a

384-well plate.[\[16\]](#)

4. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.[\[1\]](#)

- Dye Loading:

1. Prepare the Fluo-4 AM loading solution. For a 1 mM stock, dissolve 50 µg of Fluo-4 AM in 44 µL of DMSO containing 10-20% Pluronic F-127.

2. Dilute the Fluo-4 AM stock solution in the assay buffer to a final working concentration of 2-4 µM.

3. Remove the culture medium from the cell plate and wash the cells once with assay buffer.

4. Add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate) and incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.[\[16\]](#)[\[17\]](#)

5. If using a no-wash calcium assay kit, prepare the dye solution according to the manufacturer's instructions and add it directly to the wells containing the culture medium.[\[15\]](#)[\[18\]](#)

- Compound Addition and Fluorescence Measurement (Antagonist Mode):

1. Prepare serial dilutions of **GLPG1205** in assay buffer.

2. Prepare the GPR84 agonist (ZQ-16 or 6-OAU) at a concentration that will give approximately 80% of the maximal response (EC<sub>80</sub>). This concentration should be determined in a prior agonist dose-response experiment.

3. Place the cell plate into the FLIPR instrument.

4. Set the instrument parameters for kinetic reading (e.g., excitation at 488-494 nm and emission at 515-525 nm).[\[1\]](#)[\[16\]](#)

5. Establish a stable baseline fluorescence reading for 10-20 seconds.

6. The instrument's liquid handler should then add the varying concentrations of **GLPG1205** to the respective wells.
7. Incubate for a period of 15-30 minutes.
8. After the incubation, the instrument will add the GPR84 agonist to all wells.
9. Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes to capture the peak calcium response.

## Data Analysis

- The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition to the baseline fluorescence ( $F/F_0$ ) or as the difference between the peak fluorescence and the baseline fluorescence ( $\Delta F$ ).
- Determine the peak fluorescence response for each well.
- Normalize the data by setting the response in the absence of **GLPG1205** (agonist only) as 100% and the response in the absence of agonist (buffer only) as 0%.
- Plot the percentage of inhibition against the logarithm of the **GLPG1205** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value of **GLPG1205**.

## Expected Results

The addition of a GPR84 agonist like ZQ-16 or 6-OAU to HEK293 cells stably expressing GPR84 should induce a rapid and transient increase in intracellular calcium, as measured by an increase in Fluo-4 fluorescence. Pre-incubation with **GLPG1205** is expected to cause a dose-dependent inhibition of this agonist-induced calcium signal. A complete dose-response curve will allow for the calculation of a precise IC<sub>50</sub> value, which serves as a quantitative measure of the potency of **GLPG1205** as a GPR84 antagonist. The assay should be reproducible with a Z'-factor > 0.5 for high-throughput screening applications.[\[17\]](#)

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